molecular formula C6H5N3 B089342 5-Amino-3-pyridinecarbonitrile CAS No. 13600-47-0

5-Amino-3-pyridinecarbonitrile

Cat. No. B089342
Key on ui cas rn: 13600-47-0
M. Wt: 119.12 g/mol
InChI Key: VGGLPUFUWXSMFB-UHFFFAOYSA-N
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Patent
US05508293

Procedure details

To a solution of 5-amino-3-cyanopyridine (0.50 g, 4.20 mmol) in DMF (5 ml) was added NaH (60% in oil) (0.37 g, 9.26 mmol) under ice-cooling, and the mixture was stirred for 20 minutes. Methyl iodide (0.58 ml, 9.31 mmol) in DMF (2 ml) was added dropwise under ice-cooling. The mixture was stirred for 2 hours while the temperature was raised up to room temperature. Ice was added to the reaction mixture, and the mixture was extracted with diethyl ether (30 ml×3). The diethyl ether layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=200:1) to give 3-cyano-5-dimethylaminopyridine (145 mg, yield 23%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1[CH:3]=[C:4]([C:8]#[N:9])[CH:5]=[N:6][CH:7]=1.[H-].[Na+].CI.[CH3:14][N:15]([CH:17]=O)[CH3:16]>>[C:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:17]([N:15]([CH3:16])[CH3:14])[CH:3]=1)#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C(C=NC1)C#N
Name
Quantity
0.37 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours while the temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
Ice was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (30 ml×3)
WASH
Type
WASH
Details
The diethyl ether layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (Wako Gel C-200, 20 g; eluted with chloroform:methanol=200:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1C=NC=C(C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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